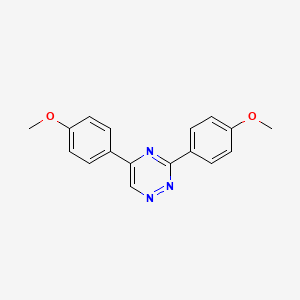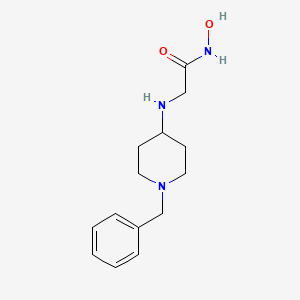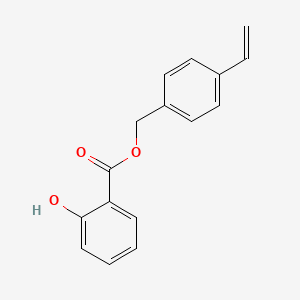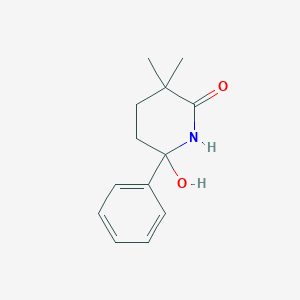![molecular formula C19H20 B14196848 [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene CAS No. 919285-09-9](/img/structure/B14196848.png)
[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene: is an organic compound characterized by its unique structure, which includes a phenylethyl group attached to a penta-3,4-dien-1-yl chain, both of which are connected to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene typically involves the coupling of a phenylethyl halide with a penta-3,4-dien-1-yl precursor. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, which allows for the formation of the carbon-carbon bond under mild conditions. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated derivatives. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of phenylethyl ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
Chemistry: In organic synthesis, [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for the development of pharmaceuticals. Research into its biological properties could lead to the discovery of new therapeutic agents.
Medicine: Potential applications in medicine include the development of new drugs with specific biological targets. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with unique properties, such as improved thermal stability or mechanical strength.
作用機序
The mechanism by which [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on these targets, influencing biochemical pathways and cellular processes.
類似化合物との比較
[3-(2-Phenylethyl)penta-2,4-dien-1-yl]benzene: Similar structure but with a different position of the double bonds.
[3-(2-Phenylethyl)but-3-en-1-yl]benzene: A shorter carbon chain with fewer double bonds.
[3-(2-Phenylethyl)hex-3,4-dien-1-yl]benzene: A longer carbon chain with additional double bonds.
Uniqueness: [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene is unique due to its specific arrangement of double bonds and the phenylethyl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and materials science.
特性
CAS番号 |
919285-09-9 |
|---|---|
分子式 |
C19H20 |
分子量 |
248.4 g/mol |
InChI |
InChI=1S/C19H20/c1-2-17(13-15-18-9-5-3-6-10-18)14-16-19-11-7-4-8-12-19/h3-12H,1,13-16H2 |
InChIキー |
HTOVRJISIVATDT-UHFFFAOYSA-N |
正規SMILES |
C=C=C(CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)
![Morpholine, 4-[1-(phenylethynyl)cycloheptyl]-](/img/structure/B14196787.png)

![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)

![1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14196813.png)


![1-Benzyl-6-[(4-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14196841.png)


